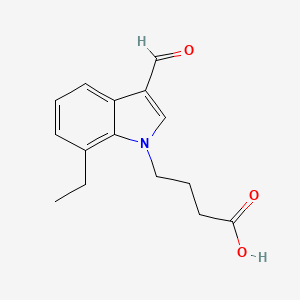

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is a unique chemical compound with the empirical formula C15H17NO3 . It has a molecular weight of 259.30 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is CCc1cccc2c(C=O)cn(CCCC(O)=O)c12 . This provides a textual representation of the compound’s structure, which can be used to generate a 2D or 3D structural diagram.科学的研究の応用

Urease Inhibition

4-(1H-indol-3-yl)butanoic acid derivatives demonstrate significant in vitro inhibitory potential against the urease enzyme, showing promise as potent inhibitors. The study by Nazir et al. (2018) details the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides through a series of chemical transformations. These compounds exhibit competitive inhibition of the urease enzyme, with one compound specifically showing a Ki value of 0.003 μM. Hemolytic studies suggest these molecules have mild cytotoxicity, highlighting their potential as therapeutic agents in drug design (Nazir et al., 2018).

Anti-diabetic Activity

Another study by Nazir et al. (2018) investigates the antidiabetic potential of indolyl butanoic acid derivatives. Through a series of chemical reactions, N-substituted derivatives were synthesized and tested for their α-glucosidase inhibitory activity. Notably, compounds showed significant inhibition with IC50 values lower than the standard drug acarbose, indicating their potential as lead molecules for further antidiabetic agent research (Nazir et al., 2018).

CXCR2 Antagonism

Indole-based compounds, specifically 4-(2-arylindol-3-yl) butanoic acid derivatives, have been identified as active CXCR2 (CXC chemokine receptor-2) antagonists. These compounds, varying in the indole 5-substituent, demonstrate potential in treating a range of inflammatory diseases. This finding underscores the structural diversity and therapeutic potential of indole-based derivatives in inflammation management (Expert Opinion on Therapeutic Patents, 2003).

Optical Gating of Synthetic Ion Channels

The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group has showcased the optical gating capabilities of synthetic ion channels. This application facilitates UV-light-triggered permselective transport of ionic species, offering promising avenues for controlled release, sensing, and information processing in nanostructured devices (Ali et al., 2012).

Safety and Hazards

特性

IUPAC Name |

4-(7-ethyl-3-formylindol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-11-5-3-6-13-12(10-17)9-16(15(11)13)8-4-7-14(18)19/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFFJOSSCQXFRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CCCC(=O)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2992779.png)

![2-[6-(Benzotriazol-2-yl)hexyl]benzotriazole](/img/structure/B2992785.png)

![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992787.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)

![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)

![2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one](/img/structure/B2992792.png)

![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)

![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)